N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide

Drug discovery Fragment-based screening Lead optimization

N-[2-(Methoxymethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide (CAS 1232778-55-0) is a synthetic small-molecule benzimidazole thiophene carboxamide with molecular formula C₁₄H₁₃N₃O₂S and molecular weight 287.34 g/mol. This compound belongs to the benzimidazole thiophene carboxamide class, a scaffold extensively characterized in kinase inhibitor programs targeting PLK1, Mps1/TTK, ITK, and PfDHODH.

Molecular Formula C14H13N3O2S
Molecular Weight 287.34 g/mol
Cat. No. B4526616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(methoxymethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide
Molecular FormulaC14H13N3O2S
Molecular Weight287.34 g/mol
Structural Identifiers
SMILESCOCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC=CS3
InChIInChI=1S/C14H13N3O2S/c1-19-8-13-16-10-5-4-9(7-11(10)17-13)15-14(18)12-3-2-6-20-12/h2-7H,8H2,1H3,(H,15,18)(H,16,17)
InChIKeyNFWZBPQFCNYFLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(Methoxymethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide Procurement Guide: Physicochemical and Structural Baseline


N-[2-(Methoxymethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide (CAS 1232778-55-0) is a synthetic small-molecule benzimidazole thiophene carboxamide with molecular formula C₁₄H₁₃N₃O₂S and molecular weight 287.34 g/mol . This compound belongs to the benzimidazole thiophene carboxamide class, a scaffold extensively characterized in kinase inhibitor programs targeting PLK1, Mps1/TTK, ITK, and PfDHODH [1][2]. Key physicochemical properties include a predicted LogP of 1.31, density of 1.4±0.1 g/cm³, and boiling point of 449.3±30.0 °C at 760 mmHg . The compound features a distinctive 2-methoxymethyl substituent on the benzimidazole core and a thiophene-2-carboxamide moiety at the 5-position, a connectivity pattern that differentiates it from the more common 1-position-linked benzimidazole thiophene kinase inhibitors such as GW843682X .

Why N-[2-(Methoxymethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide Cannot Be Replaced by Generic Benzimidazole Thiophene Analogs


Benzimidazole thiophene carboxamides exhibit profound structure-activity divergence based on substitution pattern and connectivity. The well-characterized PLK1 inhibitor GW843682X (IC₅₀ 2.2 nM PLK1, 9.1 nM PLK3) uses a 5,6-dimethoxybenzimidazole linked via N1 to a thiophene core with a trifluoromethylbenzyloxy substituent . In contrast, the target compound positions the thiophene-2-carboxamide at the benzimidazole 5-position through an amide bond and incorporates a 2-methoxymethyl group—a substitution pattern absent from clinically evaluated benzimidazole thiophene inhibitors. The PLOS Neglected Tropical Diseases SAR study demonstrated that even minor substituent changes on the benzimidazole thiophene scaffold produce IC₅₀ shifts exceeding 100-fold against PLK1 [1]. Similarly, within the Mps1 inhibitor patent family (US9409907), structurally related examples display IC₅₀ values spanning 3 nM to 146 nM under identical assay conditions [2]. These data establish that benzimidazole thiophene carboxamides are not functionally interchangeable; the specific 2-methoxymethyl-5-carboxamide topology represents a discrete chemical entity requiring independent qualification.

Quantitative Differentiation Evidence for N-[2-(Methoxymethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide


Molecular Weight Reduction vs. PLK1/Mps1 Clinical Candidate Chemotypes

The target compound (MW 287.34) is 44% lighter than GW843682X (MW 522.5), the most widely used benzimidazole thiophene PLK1/PLK3 inhibitor tool compound . It is also substantially smaller than the Mps1 clinical candidate BOS-172722 (MW ~525) and the tool compound CFI-402257 (MW ~540) . The lower MW places this compound within fragment-like chemical space (MW < 300) per the Rule of Three, whereas GW843682X exceeds typical lead-like MW thresholds [1]. This MW differential directly impacts solubility, permeability, and synthetic tractability for parallel library synthesis.

Drug discovery Fragment-based screening Lead optimization

Lipophilicity (LogP) Comparison vs. Common Benzimidazole Thiophene Kinase Inhibitors

The target compound has a predicted LogP of 1.31 . In contrast, GW843682X has a calculated LogP of approximately 4.0–4.5, reflecting its trifluoromethylbenzyl and dimethoxy substituents [1]. The Mps1 inhibitor BOS-172722 has a reported LogP >3.0 . This LogP difference of approximately 2.7–3.2 log units represents a >100-fold difference in theoretical octanol-water partition coefficient, indicating that the target compound has substantially lower membrane partitioning and potentially different tissue distribution characteristics.

ADME optimization Physicochemical profiling Lipophilic efficiency

Hydrogen Bond Donor Count Differentiation vs. N1-Linked Benzimidazole Thiophene Inhibitors

The target compound contains 2 hydrogen bond donors (the benzimidazole N–H and the amide N–H), consistent with its 5-amido substitution pattern that retains the free benzimidazole N1–H . In contrast, GW843682X and the vast majority of characterized benzimidazole thiophene PLK1 inhibitors are N1-substituted (e.g., N1-linked to thiophene), eliminating the benzimidazole N–H donor and reducing HBD count to 1 or 0 [1]. This additional HBD in the target compound can form specific hydrogen bond interactions with kinase hinge residues or solvent networks that are inaccessible to N1-substituted analogs.

Medicinal chemistry Scaffold hopping Kinase inhibitor design

Physicochemical Comparison vs. Des-Methoxymethyl Parent Scaffold N-(3H-Benzimidazol-5-yl)thiophene-2-carboxamide

The target compound differs from its des-methoxymethyl analog, N-(3H-benzimidazol-5-yl)thiophene-2-carboxamide (MW 243.28, C₁₂H₉N₃OS), by the addition of a –CH₂OCH₃ group at the benzimidazole 2-position . This modification increases MW by 44.05 Da (+18.1%), adds one hydrogen bond acceptor, and increases the predicted LogP from approximately 0.8 (des-methoxymethyl) to 1.31 (target). In the PfDHODH benzimidazole thiophene series, analogous 2-position alkyl substitutions on the benzimidazole core produced up to 50-fold shifts in IC₅₀ depending on the N-alkyl chain on the thiophene carboxamide [1].

Structure-property relationships Chemical procurement Building block selection

Intra-Scaffold Potency Range in Benzimidazole Thiophene Kinase Inhibitors: Context for Target Compound Evaluation

Within the US9409907 patent family (substituted benzimidazoles as Mps1 kinase inhibitors), structurally related analogs tested under identical biochemical conditions (full-length MPS1 enzyme, pH 7.0, 2°C) exhibit IC₅₀ values ranging from 3 nM (Example 42) to 146 nM (Example 98), a 49-fold potency span [1]. In the broader benzimidazole thiophene carboxamide class, PLK1 IC₅₀ values span from 2.2 nM (GW843682X) to >1,000 nM for less optimized analogs [2]. This intra-class variability underscores that the specific substitution pattern—particularly the nature and position of substituents on both the benzimidazole and thiophene rings—is the primary determinant of biochemical potency, not merely the presence of the benzimidazole-thiophene core.

Kinase inhibitor SAR Mps1/TTK PLK1 Procurement risk assessment

Rotatable Bond Count and Conformational Flexibility vs. Bulky Benzimidazole Thiophene Inhibitors

The target compound has 4 rotatable bonds (methoxymethyl C–O, CH₂–O, benzimidazole–amide C–N, amide–thiophene C–C), compared to 8–10 rotatable bonds in GW843682X and 7–9 in heteroaryl-linked PLK1 inhibitor series [1]. This reduced conformational flexibility (4 vs. 8–10 rotatable bonds) corresponds to a smaller conformational entropy penalty upon target binding, potentially providing higher ligand efficiency if the compound's bioactive conformation is accessible [2].

Conformational analysis Ligand efficiency Crystallography

Scientifically Validated Application Scenarios for N-[2-(Methoxymethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide


Fragment-Based Kinase Inhibitor Lead Generation with a 2-Methoxymethyl-5-Amido Benzimidazole Thiophene Scaffold

With MW 287.34 (<300 Da) and LogP 1.31, this compound meets fragment-like physicochemical criteria and can serve as a starting point for fragment-based drug discovery targeting kinases that recognize benzimidazole scaffolds (PLK, Mps1/TTK, ITK, or PfDHODH families). The 2-methoxymethyl group provides a synthetically accessible vector for structure-guided elaboration, while the free benzimidazole N1–H (absent in N1-substituted analogs such as GW843682X) offers a unique hydrogen bond donor for hinge-region interactions . The 49-fold potency range observed among closely related Mps1 inhibitors in the US9409907 patent series demonstrates that systematic SAR exploration around this scaffold can yield substantial potency gains [1].

Physicochemical Comparator for Benzimidazole Thiophene Kinase Inhibitor ADME Optimization Programs

This compound can function as a low-LogP, low-MW reference point in ADME optimization campaigns for benzimidazole thiophene kinase inhibitors. Its LogP of 1.31 contrasts with the LogP of 4.0–4.5 for GW843682X, providing over a 500-fold difference in predicted octanol-water partitioning . Medicinal chemistry teams can use this compound to benchmark the impact of lipophilicity reduction on solubility, metabolic stability, and off-target promiscuity within a constant chemotype. The reduced rotatable bond count (4 vs. 9 for GW843682X) further allows isolation of conformational flexibility effects on permeability and protein binding .

Chemical Probe Tool for N5-Linked (vs. N1-Linked) Benzimidazole Thiophene Binding Mode Characterization

The 5-position amide connectivity of this compound provides a regioisomeric alternative to the predominant N1-linked benzimidazole thiophene inhibitors (GW843682X, GSK461364, heteroaryl-linked series) [1]. This connectivity difference reorients the thiophene carboxamide vector relative to the kinase hinge-binding benzimidazole core, potentially accessing distinct selectivity profiles. Researchers investigating kinase inhibitor binding modes can use this compound as a tool to probe whether 5-amido substitution confers differential selectivity against kinase panel screens compared to the extensively characterized N1-linked series [2].

Building Block for Parallel Library Synthesis Targeting Under-Explored Benzimidazole 2,5-Substitution Space

The combination of a 2-methoxymethyl group and a 5-thiophene-2-carboxamide on the benzimidazole core represents a substitution pattern that is underrepresented in public SAR data compared to the extensively explored 1,5- or 1,2-substitution patterns . The methoxymethyl group can be elaborated via demethylation and subsequent functionalization, while the thiophene ring offers sites for electrophilic substitution. This compound is therefore suitable as a central building block for generating focused libraries exploring 2,5-disubstituted benzimidazole thiophene chemical space, complementing existing screening collections that are enriched in N1-substituted analogs [1].

Quote Request

Request a Quote for N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.